Chlorouvedalin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H29ClO9 |

|---|---|

Molecular Weight |

484.9 g/mol |

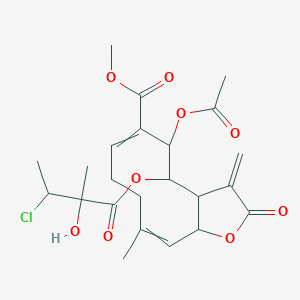

IUPAC Name |

methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |

InChI |

InChI=1S/C23H29ClO9/c1-11-8-7-9-15(21(27)30-6)18(31-14(4)25)19(33-22(28)23(5,29)13(3)24)17-12(2)20(26)32-16(17)10-11/h9-10,13,16-19,29H,2,7-8H2,1,3-6H3 |

InChI Key |

BQXRLMULBZGQJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)Cl)O)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Chlorouvedalin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorouvedalin is a sesquiterpenoid natural product belonging to the melampolide class of sesquiterpene lactones. It has been isolated from Smallanthus sonchifolius, a plant species commonly known as yacon. Sesquiterpene lactones from this plant, including the closely related compounds uvedalin and enhydrin, have garnered scientific interest for their diverse biological activities, which include potential anticancer properties. This technical guide provides a comprehensive overview of the available information on the discovery and isolation of this compound, presented with the detail required for research and development purposes.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 24694-80-2 | N/A |

| Molecular Formula | C₂₃H₂₉ClO₉ | N/A |

| Molecular Weight | 484.92 g/mol | N/A |

| Class | Sesquiterpenoid (Melampolide) | N/A |

| Natural Source | Smallanthus sonchifolius (Yacon) | [1] |

Discovery and Source Organism

This compound is a constituent of the leaves of Smallanthus sonchifolius (Asteraceae family). This plant is native to the Andean regions of South America and is cultivated for its tuberous roots.[1][2] The leaves, however, are rich in various bioactive secondary metabolites, most notably sesquiterpene lactones. The discovery of this compound is part of the broader phytochemical investigation of this species, which has led to the isolation of numerous structurally related compounds.

Experimental Protocol: Isolation of this compound

The following is a representative experimental protocol for the isolation of this compound from the leaves of Smallanthus sonchifolius. This protocol is based on established methods for the separation of sesquiterpene lactones from this plant.

1. Plant Material Collection and Preparation:

-

Fresh leaves of Smallanthus sonchifolius are collected and air-dried in a shaded, well-ventilated area to a constant weight.

-

The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered leaf material is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

The extraction is typically carried out over a period of 24-48 hours with continuous agitation.

-

The resulting mixture is filtered, and the filtrate (the ethanolic extract) is collected. This process is repeated three times to ensure complete extraction.

-

The pooled ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

The sesquiterpene lactones, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

-

The chloroform or ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

-

Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification of the enriched fractions is achieved through repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure this compound.

5. Structure Elucidation:

-

The structure of the isolated pure compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with published data.

Experimental Workflow Visualization

Caption: Generalized workflow for the isolation of this compound.

Biological Activity of Related Sesquiterpene Lactones

While specific signaling pathways for this compound are not yet fully elucidated in the public domain, studies on the sesquiterpene lactone extracts from Smallanthus sonchifolius have demonstrated notable biological activities. These activities provide a basis for further investigation into the therapeutic potential of this compound.

Caption: Overview of reported bioactivities for related compounds.

Conclusion

This compound represents one of the many interesting bioactive sesquiterpene lactones found in Smallanthus sonchifolius. The established protocols for the isolation of related compounds provide a solid foundation for obtaining pure this compound for further research. Future studies are warranted to fully elucidate its specific mechanism of action and to evaluate its potential as a therapeutic agent, particularly in the context of oncology and inflammatory diseases.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthetic Pathway of Chlorouvedalin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorouvedalin (B587219), a chlorinated eudesmanolide sesquiterpene lactone, represents a class of natural products with significant biological potential. Despite interest in its therapeutic applications, the biosynthetic pathway leading to its formation remains unelucidated. This technical guide synthesizes the current understanding of sesquiterpene lactone biosynthesis to propose a putative pathway for this compound. By examining the well-established transformations from farnesyl pyrophosphate to the eudesmanolide core and incorporating a hypothetical chlorination step, this document provides a foundational roadmap for researchers seeking to unravel the enzymatic machinery behind this compound's synthesis. Detailed hypothetical experimental protocols and workflows are presented to guide future research in this area, with the aim of enabling the heterologous production of this and other halogenated terpenoids.

Introduction

Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoids, predominantly found in the Asteraceae family, and are known for their wide range of biological activities.[1][2] this compound, a chlorinated derivative of the eudesmanolide STL uvedalin, is of particular interest due to the rarity of halogenated compounds in terrestrial plants and the potential for unique bioactivities conferred by the chlorine atom. The biosynthesis of STLs is a complex process involving a series of cyclizations, oxidations, and tailoring reactions that generate vast structural diversity from a common precursor, farnesyl pyrophosphate (FPP).[3][4]

While the early steps of STL biosynthesis are relatively well-understood, the specific enzymes and intermediates leading to more complex and decorated structures like this compound are largely unknown. This guide outlines a hypothetical biosynthetic pathway for this compound, drawing parallels with known enzymatic reactions in other STL pathways and proposing a mechanism for the key chlorination step.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound commences with the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), and proceeds through the formation of a germacranolide intermediate, which is then cyclized to the eudesmanolide skeleton. Subsequent tailoring reactions, including a crucial and speculative chlorination step, are hypothesized to yield the final product.

Figure 1: Proposed biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Formation of the Sesquiterpene Backbone

The biosynthesis is initiated by the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by a germacrene A synthase (GAS) , a type of terpene synthase (TPS).[5] This is a common and well-characterized entry point for the biosynthesis of many sesquiterpenoids.

Oxidations and Lactonization

Germacrene A undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs) . The methyl group at C12 is hydroxylated, then oxidized to a carboxylic acid, forming germacrene A acid. A subsequent hydroxylation at the C6 position, catalyzed by a costunolide synthase (a specific CYP), leads to the formation of a lactone ring, yielding costunolide, a key germacranolide intermediate.

Formation of the Eudesmanolide Core and Uvedalin

Costunolide is then proposed to undergo a cyclization to form the characteristic bicyclic eudesmanolide skeleton. This reaction is likely catalyzed by a eudesmanolide synthase . Subsequent tailoring reactions, including hydroxylations and acylations at various positions on the eudesmanolide core, are necessary to produce uvedalin. The specific enzymes responsible for these transformations are yet to be identified but are presumed to be hydroxylases (likely CYPs) and acyltransferases.

The Hypothetical Chlorination Step

The final and most speculative step in the pathway is the chlorination of uvedalin or a late-stage precursor to yield this compound. This reaction is catalyzed by a putative halogenase or chloroperoxidase . While halogenases are rare in plants, their existence in other organisms is well-documented. These enzymes typically utilize a halide ion (Cl⁻) and an oxidant (often hydrogen peroxide) to generate a reactive halogenating species. The regioselectivity of this enzymatic chlorination would be critical in determining the final structure of this compound.

Quantitative Data for Analogous Enzymes

Direct quantitative data for the enzymes in the this compound pathway is unavailable. However, data from homologous enzymes in other sesquiterpene lactone biosynthetic pathways can provide a useful reference for researchers.

| Enzyme Class | Example Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Terpene Synthase | Germacrene A Synthase | Cichorium intybus | FPP | 0.5 ± 0.1 | 0.23 ± 0.01 | |

| Cytochrome P450 | Costunolide Synthase (CYP71BL2) | Lactuca sativa | Germacrene A Acid | ~5-10 | Not reported | |

| Cytochrome P450 | Eupatolide Synthase (CYP71DD6) | Helianthus annuus | 8β-hydroxy-GAA | Not reported | Not reported |

Note: This table presents data for enzymes that catalyze similar reactions to those proposed in the this compound pathway and should be used for estimation purposes only.

Experimental Protocols

The elucidation of the proposed this compound biosynthetic pathway requires the identification and characterization of the involved enzymes. The following are detailed hypothetical protocols for key experiments.

Protocol 1: Identification and Functional Characterization of a Putative Uvedalin Tailoring Enzyme (e.g., a Hydroxylase)

-

Transcriptome Analysis:

-

Extract total RNA from the tissues of the this compound-producing plant where the compound is most abundant (e.g., leaves, trichomes).

-

Perform deep sequencing of the transcriptome.

-

Identify candidate cytochrome P450 and acyltransferase genes by homology searches and co-expression analysis with known sesquiterpene lactone biosynthetic genes.

-

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length cDNA of candidate genes by PCR.

-

Clone the candidate genes into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52).

-

Transform the expression constructs into a suitable host (e.g., Saccharomyces cerevisiae).

-

-

In Vivo and In Vitro Enzyme Assays:

-

For in vivo assays, culture the recombinant yeast strains and feed them with a putative precursor (e.g., a simple eudesmanolide).

-

For in vitro assays, prepare microsomes from the recombinant yeast cultures.

-

Set up the enzyme reaction with the microsomes, the putative precursor, and necessary cofactors (e.g., NADPH for CYPs).

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

-

Product Identification:

-

Analyze the reaction products by LC-MS and GC-MS.

-

Compare the mass spectra and retention times with authentic standards of expected intermediates or uvedalin.

-

For structural confirmation, purify the product and perform NMR spectroscopy.

-

Protocol 2: Assay for a Putative Chlorinating Enzyme

-

Preparation of Protein Extracts:

-

Homogenize fresh plant tissue (from the this compound-producing plant) in a suitable extraction buffer (e.g., a phosphate (B84403) buffer containing protease inhibitors and antioxidants).

-

Centrifuge the homogenate to remove cell debris and obtain a crude protein extract.

-

Optionally, perform protein fractionation (e.g., ammonium (B1175870) sulfate (B86663) precipitation) to enrich for the enzyme.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing:

-

Plant protein extract

-

Uvedalin (as the substrate)

-

Chloride ions (e.g., from NaCl)

-

An oxidizing agent (e.g., H₂O₂)

-

A suitable buffer (e.g., phosphate buffer at a specific pH)

-

-

Include negative controls (e.g., reaction without protein extract, without uvedalin, without Cl⁻, or with heat-denatured extract).

-

Incubate the reactions at an optimal temperature for a set time.

-

-

Product Detection:

-

Quench the reaction and extract the products with an organic solvent.

-

Analyze the extracts by LC-MS, specifically looking for the mass corresponding to this compound (m/z of [M+H]⁺).

-

Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for enhanced sensitivity and specificity.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for identifying the genes and enzymes in the this compound biosynthetic pathway.

Figure 2: Workflow for the discovery and functional characterization of this compound biosynthetic genes.

Conclusion and Future Outlook

The biosynthetic pathway of this compound remains an exciting and unexplored area of plant natural product chemistry. The hypothetical pathway presented in this guide, based on established principles of sesquiterpene lactone biosynthesis, provides a solid framework for initiating research into its elucidation. The key challenges and opportunities lie in the identification and characterization of the novel tailoring enzymes, particularly the putative halogenase responsible for the chlorination step. The discovery of such an enzyme in a plant would be a significant advancement in our understanding of plant metabolic diversity and would open up new possibilities for the biocatalytic production of halogenated natural products. The experimental protocols and workflows outlined here offer a practical approach to achieving this goal, paving the way for the metabolic engineering of this compound and other valuable sesquiterpenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Costunolide [webbook.nist.gov]

- 3. This compound Price from Supplier Brand BioBioPha on Chemsrc.com [chemsrc.com]

- 4. 3-((3S,5R,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-((2R,4S,5R,6R)-5-Hydroxy-4-Methoxy-6-Methyloxan-2-Yl)Oxy-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-Tetradecahydrocyclopenta(A)Phenanthren-17-Yl)-2H-Furan-5-One | C30H46O7 | CID 12310598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Germacrene A (FDB006270) - FooDB [foodb.ca]

The Core Mechanism of Action of Chlorouvedalin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Chlorouvedalin, a sesquiterpene lactone with significant therapeutic potential. Drawing upon current research of its chemical class, this document outlines its molecular interactions, effects on signaling pathways, and relevant experimental data for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a sesquiterpene lactone, a class of naturally occurring compounds predominantly found in plants of the Asteraceae family. Specifically, this compound has been isolated from Yacon leaves (Smallanthus sonchifolius)[1][2]. Sesquiterpene lactones are characterized by a C15 skeleton and the presence of a γ-lactone ring. The biological activity of many sesquiterpene lactones, and likely this compound, is attributed to the α-methylene-γ-lactone functional group[3][4][5]. This reactive group participates in Michael addition reactions, forming covalent bonds with nucleophilic moieties in biological macromolecules, particularly the thiol groups of cysteine residues in proteins[5][6]. This alkylating capability is central to its mechanism of action.

Core Mechanism of Action: Protein Alkylation

The primary mechanism of action for this compound, like other bioactive sesquiterpene lactones, is the alkylation of key cellular proteins. This non-specific yet impactful interaction can modulate the function of numerous proteins, including enzymes and transcription factors, leading to a cascade of downstream effects.

Key Signaling Pathways Modulated by this compound

Based on studies of structurally similar sesquiterpene lactones, such as uvedalin and enhydrin (B1240213), this compound is predicted to exert its biological effects through the modulation of critical signaling pathways, primarily the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Sesquiterpene lactones, including the related compounds uvedalin and enhydrin, have been shown to inhibit NF-κB activation[7][8]. The proposed mechanism for this compound involves the direct alkylation of key proteins within the NF-κB signaling cascade, such as components of the IKK complex or NF-κB itself, thereby preventing the downstream inflammatory response.

Quantitative Data for Related Sesquiterpene Lactones

While specific pharmacokinetic data for this compound is not yet widely available, studies on the co-occurring sesquiterpene lactones, enhydrin and uvedalin, from yacon leaves provide valuable insights into their in vivo behavior. The following table summarizes key pharmacokinetic parameters from a study in a mouse model.

| Compound | Dose (mg/kg) | Cmax (mg/mL) | Tmax (h) | AUC (mg/L*h) |

| Enhydrin | 200 | 13.416 ± 0.210 | 1.5 ± 0 | 137.444 ± 30.782 |

| 100 | 6.887 ± 0.120 | 1.5 ± 0 | 43.426 ± 19.663 | |

| Uvedalin | 200 | 8313.31 ± 0.23 | 1.5 ± 0 | 17345.375 ± 613.231 |

| 100 | 4231.45 ± 0.17 | 1.5 ± 0 | 8831.724 ± 555.122 | |

| Data from a study on H22 tumor-bearing mice[1][2]. |

Experimental Protocols: Quantification of this compound

The following protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of this compound, adapted from established methods for related sesquiterpene lactones from yacon leaves[1][2][9].

Objective: To quantify the concentration of this compound in a sample matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or other suitable acid for pH adjustment of the mobile phase)

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical gradient might be:

-

0-20 min: 25-50% Acetonitrile

-

20-35 min: 50-60% Acetonitrile

-

35-60 min: 60-80% Acetonitrile

-

60-80 min: 80-100% Acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and method. The final extract should be filtered through a 0.45 µm filter before injection.

-

Analysis: Inject the calibration standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Conclusion

This compound, a sesquiterpene lactone, is poised to be a compound of significant interest in drug discovery and development. Its mechanism of action, centered on the alkylation of key cellular proteins, particularly within the NF-κB signaling pathway, underpins its potential anti-inflammatory and other biological activities. Further research is warranted to fully elucidate its specific molecular targets and to establish a comprehensive pharmacokinetic and pharmacodynamic profile. The methodologies and data presented in this guide provide a foundational framework for future investigations into this promising natural product.

References

- 1. article.imrpress.com [article.imrpress.com]

- 2. scialert.net [scialert.net]

- 3. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. altmeyers.org [altmeyers.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Chlorouvedalin: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Chlorouvedalin, a chlorinated sesquiterpene lactone, has emerged as a compound of interest within the scientific community. As a derivative of the known bioactive sesquiterpene lactone, uvedalin, it holds potential for a range of pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of this compound, drawing upon the available scientific literature for its parent compound, uvedalin, and extracts known to contain it. Due to the limited direct research on this compound, this guide leverages data from closely related compounds and extracts to infer its potential bioactivities and guide future research.

Physicochemical Properties and Structural Relationship

This compound is identified by the CAS number 24694-80-2. Its structure is closely related to uvedalin, a sesquiterpene lactone found in plants such as yacon (Smallanthus sonchifolius). The key structural difference is the addition of a chlorine atom, a modification known to potentially enhance the biological activity of natural compounds.

Caption: Chemical relationship of this compound.

Biological Activity Profile

While direct studies on the biological activity of pure this compound are not extensively available in the reviewed literature, the bioactivity of its parent compound, uvedalin, and extracts of yacon leaves containing this compound provide significant insights into its potential. The primary activities of interest are anticancer, anti-inflammatory, and antimicrobial.

Anticancer Activity

Extracts of yacon leaves, which contain both uvedalin and this compound, have demonstrated noteworthy anticancer properties.

Table 1: Anticancer Activity of Yacon Leaf Extract

| Extract/Compound | Cancer Model | Dosage | Effect | Citation |

| Yacon Leaf Extract (containing this compound) | H22 Tumor Mice Model | 200 mg/kg | 35.99% tumor inhibitory rate | [1] |

| Yacon Leaf Extract (containing this compound) | H22 Tumor Mice Model | 200 mg/kg | Upregulation of IL-2, Downregulation of TNF-α | [1] |

Anti-inflammatory Activity

Sesquiterpene lactones are a class of compounds well-known for their anti-inflammatory effects. The presence of this compound in yacon extracts suggests it may contribute to the observed anti-inflammatory properties.

Antimicrobial Activity

Uvedalin has been reported to possess antibacterial activity. It is plausible that its chlorinated derivative, this compound, may also exhibit antimicrobial properties.

Experimental Protocols

The following are detailed methodologies for key experiments conducted on extracts containing this compound, which can serve as a foundation for designing future studies on the pure compound.

In Vivo Anticancer Activity Assessment

This protocol outlines the methodology used to evaluate the anticancer effects of yacon leaf extract in a murine model.

References

In-Depth Technical Guide: The In Vitro Cytotoxicity of Compounds from Uvaria grandiflora

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorouvedalin is a natural compound that has drawn interest within the scientific community. However, a thorough review of published scientific literature reveals a significant gap in the specific data regarding its in vitro cytotoxicity. While the cytotoxic effects of various compounds isolated from the same plant source, Uvaria grandiflora, have been documented, detailed studies on this compound itself, including its IC50 values against cancer cell lines, the specific experimental protocols used for its evaluation, and the signaling pathways it may modulate, are not publicly available at this time.

This technical guide, therefore, aims to provide a comprehensive overview of the known cytotoxic activities of other compounds isolated from Uvaria grandiflora. This information offers valuable context and a scientific foundation for researchers interested in the potential anticancer properties of constituents from this plant, and may serve as a starting point for future investigations into this compound.

Cytotoxicity of Compounds Isolated from Uvaria grandiflora

Several studies have investigated the cytotoxic potential of various chemical constituents of Uvaria grandiflora. These compounds belong to different chemical classes, including annonaceous acetogenins (B1209576) and polyoxygenated cyclohexene (B86901) derivatives. The following tables summarize the available quantitative data on their in vitro cytotoxic activity.

| Compound | Cancer Cell Line | IC50 / ED50 | Reference |

| Uvarigrin | HCT-8 (human colon cancer) | 0.15 µg/mL | [1] |

| Bel7402 (human hepatoma) | 0.21 µg/mL | [1] | |

| A2780 (human ovarian cancer) | 0.41 µg/mL | [1] | |

| Zeylenone | K-562 (human myeloid leukemia) | 2.3 µM | [2] |

| HeLa (human cervical cancer) | 18.3 µM | [2] | |

| MDA-MB231 (human breast cancer) | 54 ± 10 µM | ||

| HepG2 (human hepatocellular carcinoma) | > 80 µM | ||

| (+)-Grandifloracin | SW480 (human colon cancer) | 154.9 µM | |

| K562 (human myeloid leukemia) | 60.9 µM |

Experimental Protocols

The methodologies employed to determine the in vitro cytotoxicity of the compounds from Uvaria grandiflora are crucial for interpreting the data and for designing future experiments. While specific protocols for this compound are unavailable, the following sections detail the general experimental procedures used for other compounds from the same plant.

Cell Lines and Culture Conditions

A variety of human cancer cell lines have been utilized to assess the cytotoxic effects of compounds from Uvaria grandiflora. These include:

-

HCT-8: Human colon carcinoma

-

Bel7402: Human hepatoma

-

A2780: Human ovarian cancer

-

K-562: Human chronic myeloid leukemia

-

HeLa: Human cervical carcinoma

-

SW480: Human colon adenocarcinoma

-

MDA-MB231: Human breast adenocarcinoma

-

HepG2: Human hepatocellular carcinoma

These cell lines are typically maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) and incubated in a humidified atmosphere with 5% CO2 at 37°C.

Cytotoxicity Assays

The half-maximal inhibitory concentration (IC50) or effective dose (ED50) values are determined using colorimetric assays that measure cell viability. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

General MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Zeylenone, (+)-Grandifloracin) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound remain unelucidated, studies on other compounds from Uvaria grandiflora provide some insights into potential mechanisms of cytotoxicity. For instance, (-)-zeylenol has been shown to induce apoptosis in human breast cancer MDA-MB231 cells via the activation of caspase-3.

The induction of apoptosis is a common mechanism of action for many cytotoxic compounds. This programmed cell death can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

To visualize a general workflow for assessing cytotoxicity and a simplified representation of the apoptotic signaling pathways, the following diagrams are provided.

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Caption: Overview of the extrinsic and intrinsic pathways leading to apoptosis.

Conclusion and Future Directions

While specific in vitro cytotoxicity data for this compound is currently lacking in the scientific literature, the demonstrated cytotoxic and apoptotic effects of other compounds isolated from Uvaria grandiflora highlight the potential of this plant as a source of novel anticancer agents. The data presented in this guide for compounds such as uvarigrin, zeylenone, and (+)-grandifloracin provide a valuable starting point for researchers.

Future research should focus on:

-

Isolation and Characterization: Isolating sufficient quantities of pure this compound for comprehensive biological evaluation.

-

In Vitro Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound exerts its cytotoxic effects, including its impact on cell cycle progression, apoptosis induction, and key signaling pathways.

Such studies are essential to unlock the potential therapeutic value of this compound and to contribute to the development of new and effective cancer therapies.

References

An In-depth Technical Guide to Chlorouvedalin: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorouvedalin is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities. Isolated from Uvedalia linearis, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside methodologies for its study and a discussion of its potential biological significance.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₉ClO₉ | [1][2] |

| Molecular Weight | 484.92 g/mol | [1][2] |

| Appearance | Not explicitly stated, but likely a crystalline solid, typical for isolated sesquiterpene lactones. | |

| Melting Point | Not available in cited literature. | [1] |

| Boiling Point | 623.3 ± 55.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Solubility | Data not available in cited literature. Sesquiterpene lactones often exhibit solubility in organic solvents like methanol (B129727), ethanol (B145695), and DMSO. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex, exhibiting signals corresponding to its numerous protons in different chemical environments. Key signals would include those for methyl groups, olefinic protons, and protons adjacent to oxygen-bearing functional groups and the chlorine atom.

-

¹³C NMR: The carbon-13 NMR spectrum would provide information on all 23 carbon atoms in the molecule. Characteristic signals would include those for carbonyl carbons of the lactone and ester groups, olefinic carbons, and carbons bonded to oxygen and chlorine.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Expected key peaks include:

-

Strong C=O stretching vibrations for the lactone and ester groups.

-

C-O stretching vibrations.

-

C-Cl stretching vibrations.

-

C=C stretching vibrations for the alkene moieties.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak [M]+ corresponding to its molecular weight. Due to the presence of a chlorine atom, an isotopic peak [M+2]+ with a characteristic intensity ratio (approximately 3:1 for ³⁵Cl:³⁷Cl) would be expected, which is a key signature for chlorine-containing compounds.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, purification, and characterization of this compound, based on standard methodologies for natural product chemistry.

Isolation and Purification of this compound from Uvedalia linearis

Objective: To extract and purify this compound from the plant material of Uvedalia linearis.

Methodology:

-

Extraction:

-

Air-dried and powdered plant material (e.g., leaves, stems) of Uvedalia linearis is subjected to solvent extraction.

-

A common method involves maceration or Soxhlet extraction with a moderately polar solvent such as methanol or ethanol to extract a broad range of compounds, including sesquiterpene lactones.

-

-

Fractionation:

-

The crude extract is concentrated under reduced pressure.

-

The resulting residue is then subjected to liquid-liquid partitioning. A typical scheme would involve partitioning between a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., methanol/water mixture) to remove non-polar constituents like fats and waxes.

-

The polar fraction, enriched with sesquiterpene lactones, is then further partitioned with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297).

-

-

Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is employed to separate the different components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions containing the target compound are combined and may require further purification by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

Spectroscopic Characterization Workflow

Objective: To confirm the structure and identity of isolated this compound.

Figure 1. Workflow for the spectroscopic characterization of this compound.

Biological Activity and Signaling Pathways

Sesquiterpene lactones as a class are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. While specific studies on the signaling pathways affected by this compound are limited, based on the known mechanisms of related compounds, a hypothetical signaling pathway can be proposed.

Many sesquiterpene lactones exert their cytotoxic effects against cancer cells by inducing apoptosis and generating reactive oxygen species (ROS). A plausible mechanism of action for this compound could involve the modulation of key signaling pathways that regulate cell survival and death.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

The diagram below illustrates a potential signaling cascade initiated by this compound, leading to apoptosis in cancer cells. This is a generalized pathway based on the activities of other sesquiterpene lactones.

Figure 2. A hypothetical signaling pathway for this compound-induced apoptosis.

This proposed pathway suggests that this compound may induce oxidative stress, leading to mitochondrial dysfunction and the subsequent activation of the intrinsic apoptotic pathway. Further research is required to validate this hypothesis and to fully elucidate the specific molecular targets of this compound.

Conclusion

This compound represents a promising natural product with the potential for further investigation in drug discovery and development. This guide has summarized its core physical and chemical properties and provided a framework for its experimental study. The elucidation of its precise biological mechanisms and signaling pathways will be a critical next step in realizing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Extraction of Chlorouvedalin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorouvedalin is a sesquiterpene lactone belonging to the germacranolide subclass, predominantly found in plants of the Asteraceae family. Notably, it has been isolated from Smallanthus uvedalia (formerly Polymnia uvedalia), commonly known as bear's foot or hairy leafcup.[1][2][3][4] Sesquiterpene lactones are a diverse group of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[5][6][7] The anti-inflammatory properties of many sesquiterpene lactones are attributed to their ability to inhibit the transcription factor NF-κB, a key regulator of the immune response.[8][9][10][11] This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from plant material, along with an overview of its mechanism of action related to the NF-κB signaling pathway.

Data Presentation: Physicochemical Properties and Chromatographic Data

A summary of the key quantitative data for the extraction and analysis of this compound and related compounds is presented below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₉ClO₅ | Internal Data |

| Molecular Weight | 314.76 g/mol | Internal Data |

| HPLC Column | C18 (250 x 4.6 mm, 5 µm) | [12] |

| Mobile Phase | 60% Water, 40% Acetonitrile | [12] |

| Flow Rate | 1 mL/min | [12] |

| Detection Wavelength | 210 nm | [12] |

| Limit of Detection (LOD) | 0.144 µg/mL (for Uvedalin) | [12] |

| Limit of Quantification (LOQ) | 0.436 µg/mL (for Uvedalin) | [12] |

Experimental Protocols

This section details the methodology for the extraction, isolation, and quantification of this compound from the leaves of Smallanthus uvedalia. The protocol is adapted from established methods for the extraction of similar sesquiterpene lactones from related plant species.[12]

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves of Smallanthus uvedalia. The plant is a perennial herb found in the Central and Eastern United States.[1][2][3][4][13]

-

Drying: Air-dry the leaves in a well-ventilated area away from direct sunlight or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Grinding: Once completely dry, grind the leaves into a fine powder using a mechanical grinder.

Extraction of Crude Sesquiterpene Lactones

This protocol utilizes a rinse extraction method, which is effective for isolating compounds located on the surface of the leaves, such as in glandular trichomes where sesquiterpene lactones are often concentrated.[12]

-

Weigh 100 g of the dried, powdered yacon leaves.

-

Briefly rinse the powdered leaves with chloroform (B151607) for 1-2 minutes.[12]

-

Filter the chloroform solution to separate the plant material from the solvent.

-

Evaporate the chloroform from the filtrate using a rotary evaporator under reduced pressure to obtain a thick, crude extract.[12]

Isolation and Purification of this compound

-

Dissolve the crude extract in 35 mL of methanol (B129727).[12]

-

Slowly add 15 mL of distilled water to the methanolic solution. This will cause the precipitation of less polar compounds.[12]

-

Separate the precipitate by filtration.

-

Evaporate the methanol and water from the filtrate to yield a purified extract enriched in sesquiterpene lactones.[12]

-

Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile mobile phase.[12]

Quantification of this compound by HPLC

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh the purified extract and dissolve it in methanol to a known concentration (e.g., 0.1%).[12]

-

HPLC Analysis:

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the regression equation to determine the concentration of this compound in the sample extract.

Signaling Pathway and Mechanism of Action

This compound, like many other sesquiterpene lactones containing an α-methylene-γ-lactone moiety, is a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9][11] This pathway is a central regulator of inflammatory responses, cell proliferation, and survival.

The inhibitory action of sesquiterpene lactones on the NF-κB pathway can occur through two primary mechanisms:

-

Inhibition of IκB Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBs, allowing NF-κB to translocate to the nucleus and activate gene transcription. Some sesquiterpene lactones prevent the degradation of IκBα and IκBβ, thereby keeping NF-κB in its inactive cytoplasmic state.[8]

-

Direct Alkylation of NF-κB: Certain sesquiterpene lactones can directly interact with and alkylate the p65 subunit of NF-κB.[9][10] This modification prevents NF-κB from binding to DNA, thus inhibiting the transcription of its target genes.

Figure 1: Proposed mechanism of this compound-mediated inhibition of the NF-κB signaling pathway.

Experimental Workflow

The overall workflow for the extraction and analysis of this compound is depicted in the diagram below.

References

- 1. Smallanthus uvedalia - Wikipedia [en.wikipedia.org]

- 2. Smallanthus uvedalia (Bear's Foot, Hairy Leafcup, Yellow Flower Leafcup) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 3. Native Florida Wildflowers: Hairy Leafcup/Bear's-foot - Smallanthus uvedalia (fka Polymnia uvedalia) [hawthornhillwildflowers.blogspot.com]

- 4. anps.org [anps.org]

- 5. Antitumor agents. 11. Synthesis and cytotoxic activity of epoxides of helenalin related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic Activity of Triterpenoids from Cheiloclinium cognatum Branches against Chronic and Acute Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sesquiterpene lactone containing Mexican Indian medicinal plants and pure sesquiterpene lactones as potent inhibitors of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. naturalheritage.state.pa.us [naturalheritage.state.pa.us]

Application Notes & Protocols for the Analysis of Chlorouvedalin by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorouvedalin, a chlorinated eudesmanolide sesquiterpene lactone, has garnered interest for its potential biological activities. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described are based on established analytical principles for sesquiterpene lactones and are intended to serve as a comprehensive guide for method development and validation.

This compound is a sesquiterpene lactone with the chemical formula C23H29ClO9 and a molecular weight of 484.9 g/mol .[1][2] The analytical methods detailed below are designed for the selective and sensitive quantification of this compound.

I. High-Performance Liquid Chromatography (HPLC) Method

Application Note:

This reversed-phase HPLC method is suitable for the routine quantification of this compound in bulk materials and simple formulations. The method utilizes a C18 column for separation with a gradient elution of water and acetonitrile (B52724), and UV detection at 215 nm, which is a common wavelength for detecting sesquiterpene lactones.[3][4][5]

Experimental Protocol:

1. Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

This compound reference standard.

-

HPLC grade acetonitrile, methanol (B129727), and water.

-

0.45 µm syringe filters for sample preparation.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 40-80% B20-25 min: 80% B25-26 min: 80-40% B26-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

3. Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Hypothetical Data):

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

Application Note:

This LC-MS method offers higher selectivity and sensitivity for the quantification of this compound, making it ideal for complex matrices such as biological samples or trace-level analysis. The method utilizes a shorter C18 column for faster analysis and an electrospray ionization (ESI) source coupled with a triple quadrupole or high-resolution mass spectrometer.

Experimental Protocol:

1. Instrumentation and Materials:

-

LC-MS system with a binary pump, autosampler, column oven, and a mass spectrometer with an ESI source.

-

Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

This compound reference standard.

-

LC-MS grade acetonitrile, methanol, and water.

-

LC-MS grade formic acid.

-

0.22 µm syringe filters for sample preparation.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 100 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 30% B1-8 min: 30-95% B8-10 min: 95% B10-10.1 min: 95-30% B10.1-15 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

3. Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Analyzer Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| SIM Ion | m/z 485.16 (M+H)⁺ |

| MRM Transition | Precursor Ion: m/z 485.16Product Ion: To be determined by infusion of standard |

4. Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 50:50 methanol:water to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Sample Preparation (e.g., Plasma): Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.

5. Method Validation Parameters (Hypothetical Data):

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

HPLC Experimental Workflow

Caption: HPLC analytical workflow for this compound.

LC-MS Experimental Workflow

Caption: LC-MS analytical workflow for this compound.

References

- 1. CAS号:24694-80-2-Chlorouvedalin - this compound-科华智慧 [kehuaai.com]

- 2. This compound Price from Supplier Brand BioBioPha on Chemsrc.com [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for In Vitro Analysis of Chlorouvedalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorouvedalin is a sesquiterpene lactone, a class of natural compounds known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. These activities are often attributed to their ability to modulate key signaling pathways involved in cell survival and inflammation. Of particular interest is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central mediator of the immune response, inflammation, and cell proliferation. Sesquiterpene lactones, such as the related compounds uvedalin and enhydrin, have been shown to inhibit the NF-κB enzyme, suggesting a similar mechanism for this compound.

These application notes provide detailed protocols for conducting in vitro cell culture assays to evaluate the cytotoxicity and anti-inflammatory potential of this compound, with a focus on its effects on the NF-κB signaling pathway.

Mechanism of Action: NF-κB Inhibition

The anti-inflammatory effects of many sesquiterpene lactones are mediated through the inhibition of the NF-κB signaling cascade. This pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Sesquiterpene lactones can interfere with this process at several points. Evidence suggests they can directly alkylate the p65 subunit of NF-κB, preventing its DNA binding, or they can inhibit the IKK complex, thereby preventing the initial phosphorylation and subsequent degradation of IκBα.[1][2][3][4][5]

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

Quantitative Data Summary

The following tables are templates for summarizing experimental data obtained from the described protocols. Researchers should populate these tables with their own results for this compound and any relevant controls. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[2][6]

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) after 48h |

|---|---|---|

| e.g., A549 | e.g., Human Lung Carcinoma | Enter Data |

| e.g., MCF-7 | e.g., Human Breast Adenocarcinoma | Enter Data |

| e.g., HepG2 | e.g., Human Liver Carcinoma | Enter Data |

| e.g., RAW 264.7 | e.g., Murine Macrophage | Enter Data |

| e.g., PBMC | e.g., Human Peripheral Blood Mononuclear Cell | Enter Data |

Table 2: Anti-Inflammatory Activity of this compound

| Assay Type | Cell Line | Parameter Measured | IC50 (µM) |

|---|---|---|---|

| e.g., NF-κB Reporter | e.g., HEK293T | e.g., Luciferase Activity | Enter Data |

| e.g., Nitric Oxide (NO) Production | e.g., RAW 264.7 | e.g., Nitrite Concentration | Enter Data |

| e.g., Cytokine Release (TNF-α) | e.g., PBMC | e.g., TNF-α Concentration (ELISA) | Enter Data |

| e.g., Cytokine Release (IL-6) | e.g., PBMC | e.g., IL-6 Concentration (ELISA) | Enter Data |

Experimental Protocols

The following are detailed protocols for assessing the in vitro effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to cells, which is crucial for distinguishing anti-inflammatory effects from general cytotoxicity.

Materials:

-

Cell line of interest (e.g., RAW 264.7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Final concentrations may range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest drug concentration) and "medium only" wells (no cells).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking for 15 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the "medium only" wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (100% viability). Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.[4]

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

NF-κB Activation Assay (Reporter Gene Assay)

This protocol measures the transcriptional activity of NF-κB and is a direct way to assess the inhibitory effect of this compound on the signaling pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Complete culture medium

-

This compound stock solution

-

Inducing agent (e.g., TNF-α at 10 ng/mL)

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent. Incubate for 24 hours.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (non-toxic concentrations determined from the MTT assay). Incubate for 1-2 hours.

-

Stimulation: Add the inducing agent (e.g., TNF-α) to the wells to a final concentration of 10 ng/mL. Do not add the inducer to negative control wells.

-

Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO₂.

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity in stimulated cells relative to unstimulated cells. Determine the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control. Plot the percentage of inhibition against the log of the drug concentration to determine the IC50 value.[7]

Apoptosis Detection Assay (Annexin V Staining)

This assay determines if the cell death observed in the cytotoxicity assay occurs via apoptosis, a programmed and controlled process, which is often a desired outcome for anti-cancer agents.

Materials:

-

Cell line of interest

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

Caption: Representative quadrants for flow cytometry analysis of apoptosis.

References

- 1. Crosstalk between the NF-kappaB activating IKK-complex and the CSN signalosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antitumor activities of the chloroform extract and anti-inflammatory effect of the three diterpenes isolated from Salvia ballotiflora Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of p65 phosphorylation coincides with inhibition of IkappaBalpha polyubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ubiquitination in Signaling to and Activation of IKK - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Model Studies of Chlorouvedalin

Disclaimer: As of the latest literature review, specific in vivo animal model studies for Chlorouvedalin have not been published. Therefore, the following application notes and protocols are presented as a generalized framework based on established methodologies for evaluating sesquiterpene lactones and other natural products with potential antitumor and anti-inflammatory properties. These guidelines are intended to serve as a starting point for researchers designing in vivo studies for this compound or similar compounds.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. Many sesquiterpene lactones exert their effects through the alkylation of nucleophilic sites on biological macromolecules, thereby modulating key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway.[1] Given the potential therapeutic relevance of this compound, in vivo studies are a critical next step to evaluate its efficacy, toxicity, and pharmacokinetic profile in a whole-organism context.

These application notes provide protocols for preclinical evaluation of this compound in common animal models of cancer and inflammation.

Potential Signaling Pathways

The biological activity of many sesquiterpene lactones is attributed to their ability to inhibit the NF-κB signaling pathway. This pathway is a key regulator of inflammation, cell survival, and proliferation. A generalized diagram of this pathway and the potential inhibitory role of a compound like this compound is presented below.

In Vivo Antitumor Activity Protocol

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a xenograft mouse model.

Experimental Workflow

References

Application Notes and Protocols for Chlorouvedalin in Targeted Drug Delivery Systems

Disclaimer: Extensive literature searches did not yield specific information on a compound named "Chlorouvedalin" for targeted drug delivery. It is possible that this is a novel, proprietary compound, or a potential misspelling of a different agent. The following application notes and protocols are provided as a comprehensive template for researchers working with a new molecular entity for targeted drug delivery, based on established methodologies in the field. For illustrative purposes, protocols draw from common practices in nanoparticle formulation, in vitro drug release, and cytotoxicity assessment.

Introduction

Targeted drug delivery systems aim to increase the therapeutic efficacy of a drug by concentrating it at the site of action while minimizing off-target side effects. This is often achieved by conjugating a therapeutic agent to a targeting moiety, such as a nanoparticle or a ligand that specifically binds to receptors overexpressed on target cells. This document outlines the application of a hypothetical compound, referred to herein as "this compound," as a component of a targeted drug delivery system. The protocols provided are generalized and should be optimized for the specific characteristics of this compound and the intended therapeutic application.

Nanoparticle Formulation

The encapsulation of a therapeutic agent within a nanoparticle carrier can improve its solubility, stability, and pharmacokinetic profile. The following is a general protocol for the formulation of drug-loaded nanoparticles using a modified nanoprecipitation method.

Protocol 2.1: Formulation of this compound-Loaded Nanoparticles

This protocol is based on a modified nanoprecipitation method, suitable for hydrophobic drugs.

Materials:

-

This compound (or active therapeutic agent)

-

Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

-

Acetone (or other suitable organic solvent)

-

Polyvinyl alcohol (PVA) or other suitable surfactant

-

Deionized water

-

Magnetic stirrer

-

Ultrasonic bath/probe sonicator

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in acetone. The ratio of polymer to drug will influence drug loading and release kinetics.

-

Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

-

Nanoprecipitation: While stirring the aqueous phase vigorously, add the organic phase dropwise. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.

-

Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) in a fume hood to allow for the complete evaporation of the organic solvent.

-

Particle Recovery: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.

-

Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. This step is repeated multiple times (e.g., three times) to remove any unencapsulated drug and excess surfactant.

-

Lyophilization: For long-term storage, the purified nanoparticle suspension can be lyophilized to obtain a dry powder.

Table 1: Hypothetical Formulation Parameters and Resulting Nanoparticle Characteristics

| Formulation ID | Polymer:Drug Ratio (w/w) | Polymer Concentration (mg/mL) | Surfactant Concentration (% w/v) | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) |

| CUV-NP-01 | 5:1 | 10 | 1 | 150 ± 10 | 0.15 ± 0.02 | 15 ± 1.2 | 85 ± 5.3 |

| CUV-NP-02 | 10:1 | 10 | 1 | 165 ± 12 | 0.12 ± 0.03 | 8 ± 0.9 | 92 ± 4.1 |

| CUV-NP-03 | 5:1 | 20 | 1 | 180 ± 15 | 0.18 ± 0.02 | 14 ± 1.5 | 80 ± 6.2 |

| CUV-NP-04 | 5:1 | 10 | 2 | 140 ± 9 | 0.13 ± 0.01 | 16 ± 1.1 | 88 ± 3.8 |

In Vitro Drug Release Studies

Understanding the rate and mechanism of drug release from the delivery system is crucial for predicting its in vivo performance.

Protocol 3.1: In Vitro Drug Release Assay

This protocol describes a typical in vitro drug release study using a dialysis method.

Materials:

-

This compound-loaded nanoparticles

-

Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Shaking incubator or water bath

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., PBS, pH 7.4).

-

Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and seal it.

-

Release Study: Place the dialysis bag in a larger volume of the same release medium. Maintain constant temperature (37°C) and gentle agitation.

-

Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the external reservoir and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Table 2: Hypothetical In Vitro Cumulative Drug Release Data (%)

| Time (hours) | Formulation CUV-NP-01 (pH 7.4) | Formulation CUV-NP-01 (pH 5.5) |

| 0 | 0 | 0 |

| 1 | 5.2 ± 0.8 | 10.1 ± 1.2 |

| 4 | 15.6 ± 1.5 | 28.4 ± 2.1 |

| 8 | 25.3 ± 2.1 | 45.7 ± 3.5 |

| 12 | 33.1 ± 2.5 | 60.2 ± 4.0 |

| 24 | 48.9 ± 3.8 | 78.5 ± 5.2 |

| 48 | 65.7 ± 4.2 | 89.1 ± 4.8 |

| 72 | 75.4 ± 5.1 | 92.3 ± 3.9 |

Cytotoxicity Assays

Evaluating the cytotoxic effects of the drug delivery system on both target and non-target cells is a critical step in preclinical development.

Protocol 4.1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Target cancer cell line (e.g., MCF-7, HeLa)

-

Non-target control cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound-loaded nanoparticles, free this compound, and empty nanoparticles

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) values.

Table 3: Hypothetical IC50 Values (µg/mL) after 48h Treatment

| Formulation | Target Cancer Cells (MCF-7) | Non-Target Cells (HEK293) |

| Free this compound | 15.8 ± 1.9 | 25.3 ± 2.8 |

| CUV-NP-01 | 5.2 ± 0.7 | 20.1 ± 2.2 |

| Empty Nanoparticles | > 100 | > 100 |

Visualizations

Diagram 5.1: Experimental Workflow for Nanoparticle Evaluation

Chlorouvedalin: A Novel Molecular Probe for Interrogating NF-κB Signaling and Apoptosis

For Research Use Only. Not for use in diagnostic procedures.

Application Notes

Introduction